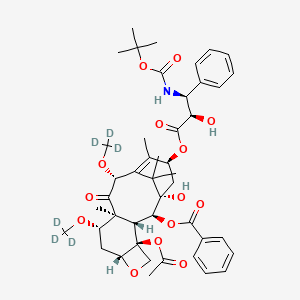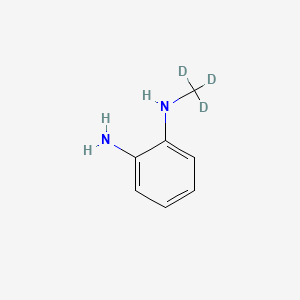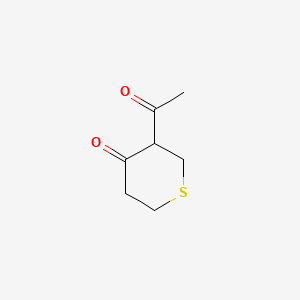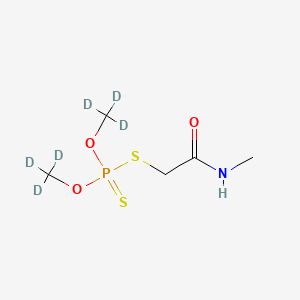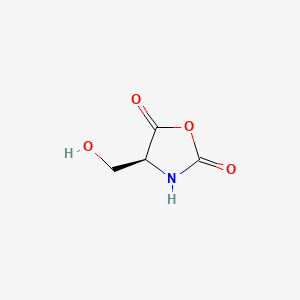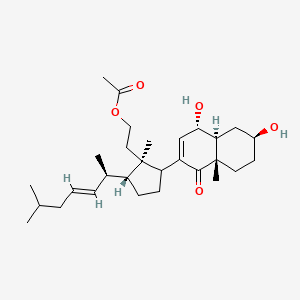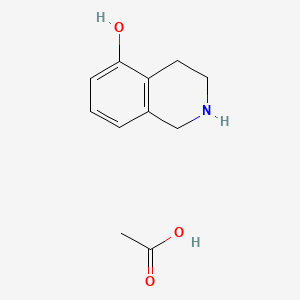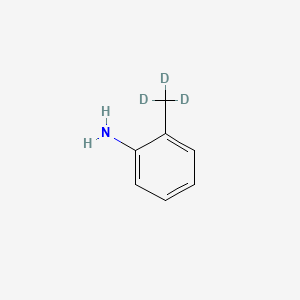
2-(Methyl-d3)-aniline
Descripción general
Descripción
2-(Methyl-d3)-aniline is a deuterated analog of aniline, where the methyl group attached to the nitrogen atom is replaced with a deuterated methyl group (CD3). This compound is of significant interest in various fields of scientific research due to its unique isotopic properties, which make it useful in mechanistic studies and as a tracer in metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-d3)-aniline typically involves the deuteration of aniline derivatives. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can be further reacted with aniline to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of N-(1,1,1-trideuteriomethyl)phthalimide, which reacts with acids to form salts of methyl-d3-amine. This intermediate is then converted to this compound through standard amination reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methyl-d3)-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted aniline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted aniline derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(Methyl-d3)-aniline has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: The compound is employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved metabolic stability and reduced side effects.
Mecanismo De Acción
The mechanism of action of 2-(Methyl-d3)-aniline involves its incorporation into biological systems where it can act as a tracer. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track its movement and transformation through various metabolic pathways. This makes it a valuable tool in studying enzyme mechanisms and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Methyl-d3)-aniline include:
2-Methyl-aniline: The non-deuterated analog.
2-(Methyl-d3)-benzylamine: Another deuterated compound with a similar structure.
2-(Methyl-d3)-phenol: A deuterated phenol derivative.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to improved properties in deuterated drugs, such as increased metabolic stability and reduced toxicity .
Propiedades
IUPAC Name |
2-(trideuteriomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCVTLRINQCPJ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)

